1,2-Bis(triethoxysilyl)ethane

Catalog No.
S581508
CAS No.
16068-37-4
M.F
C14H34O6Si2
M. Wt
354.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(triethoxysilyl)ethane

CAS Number

16068-37-4

Product Name

1,2-Bis(triethoxysilyl)ethane

IUPAC Name

triethoxy(2-triethoxysilylethyl)silane

Molecular Formula

C14H34O6Si2

Molecular Weight

354.59 g/mol

InChI

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3

InChI Key

IZRJPHXTEXTLHY-UHFFFAOYSA-N

SMILES

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC

Synonyms

1,2-bis(triethoxysilyl)ethane

Canonical SMILES

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC

Here are some areas of scientific research where BTSE is used:

Synthesis of Mesoporous Organosilica Materials:

  • BTSE can be used as a precursor for the synthesis of mesoporous organosilica materials. These materials have a porous structure with uniform pore sizes. They are useful in various applications, including catalysis, drug delivery, and adsorption. Source: Sigma-Aldrich:

Functionalization of Mesoporous Silica:

  • BTSE can be used to functionalize mesoporous silica nanoparticles. This means that chemical groups can be attached to the surface of the nanoparticles, which can tailor their properties for specific applications. For example, amine groups can be introduced using BTSE to create mesoporous silica nanoparticles for drug delivery. Source: Sigma-Aldrich:

Inorganic-Organic Hybrid Membranes:

  • BTSE can be used to form inorganic-organic hybrid membranes with polymers such as poly(vinyl alcohol). These membranes have potential applications in areas such as filtration, separation, and fuel cells. Source: Sigma-Aldrich:

Improving Adhesion in Composites:

  • BTSE can be used as an additive in composite materials to improve the adhesion between different components. This can lead to stronger and more durable composites. Source: Gelest, Inc.:

1,2-Bis(triethoxysilyl)ethane, also known as hexaethoxydisilethylene, is a silane compound with the molecular formula C14H34O6Si2C_{14}H_{34}O_{6}Si_{2} and a molecular weight of 354.59 g/mol. It features two triethoxysilyl groups attached to a central ethylene bridge. This compound is notable for its ability to form stable bonds with siliceous surfaces and other oxides, making it an effective coupling agent in various applications, particularly in coatings and composite materials .

BTSE's primary mechanism of action in scientific research lies in its ability to bridge organic and inorganic materials. Through hydrolysis and condensation, BTSE forms siloxane bonds with inorganic substrates like glass or metal oxides. Simultaneously, the organic ethoxy groups can interact with organic polymers or resins, creating a strong interface between the two materials []. This functionality allows BTSE to be used in various applications, such as:

  • Silane coupling agent: Improves adhesion between organic coatings and inorganic substrates [].
  • Preparation of hybrid materials: BTSE can be incorporated into composite materials, combining the properties of organic and inorganic components [].
  • Mesoporous material synthesis: BTSE can be used in the evaporation-induced self-assembly (EISA) process to create mesoporous structures with tailored pore sizes [].
Involving 1,2-bis(triethoxysilyl)ethane are hydrolysis and condensation. Upon exposure to moisture, the triethoxysilyl groups undergo hydrolysis to yield silanol groups:

SiOCH2CH3+H2OSiOH+CH3CH2OH–SiOCH_2CH_3+H_2O\rightarrow –SiOH+CH_3CH_2OH

These silanol groups can then condense with each other or with other silanol groups, leading to the formation of siloxane networks. This reaction is crucial for the development of durable coatings and adhesives .

1,2-Bis(triethoxysilyl)ethane can be synthesized through several methods:

  • Direct Synthesis: Combining triethoxysilane with a suitable ethylene derivative under controlled conditions.
  • Sol-Gel Process: Utilizing sol-gel chemistry to produce hybrid organic-inorganic materials where the compound acts as a precursor.
  • Hydrothermal Synthesis: Employing high-temperature and high-pressure conditions to facilitate the reaction between silanes and other reagents .

This compound has diverse applications across various fields:

  • Coatings: Used in corrosion-resistant coatings for metals such as steel and aluminum.
  • Adhesives: Acts as a coupling agent to enhance adhesion between organic and inorganic materials.
  • Composite Materials: Utilized in the development of hybrid materials that require improved mechanical properties.
  • Mesoporous Structures: Forms mesoporous materials that can be used in catalysis and adsorption processes .

Studies have shown that the interaction of 1,2-bis(triethoxysilyl)ethane with substrates like aluminum can significantly enhance corrosion resistance. The hydrolyzed form of the compound interacts with the substrate surface to create a protective siloxane layer, which improves durability against environmental factors .

1,2-Bis(triethoxysilyl)ethane shares structural similarities with several other silanes, including:

Compound NameMolecular FormulaKey Features
TriethoxyvinylsilaneC11H24O3SiC_{11}H_{24}O_{3}SiUsed for adhesion in polymer composites.
Bis(trimethoxysilyl)propylamineC12H30N2O6Si2C_{12}H_{30}N_{2}O_{6}Si_{2}Known for enhancing bonding in polymer systems.
TetraethylorthosilicateC8H20O4SiC_{8}H_{20}O_{4}SiCommonly used as a silica precursor in sol-gel processes.

Uniqueness: The unique feature of 1,2-bis(triethoxysilyl)ethane lies in its dipodal structure, allowing it to form multiple bonds (up to six) with substrates compared to conventional silanes that typically form three bonds. This property enhances its performance in applications requiring strong adhesion and durability .

Physical Description

Liquid

UNII

F57B935G98

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (40%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (39.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (59.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (59.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (40%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

16068-37-4

Wikipedia

1,2-bis(triethoxysilyl)ethane

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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